{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid” is a synthetic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 . It is commonly used in scientific experiments across various fields.
Molecular Structure Analysis
The InChI code for “{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid” is 1S/C12H13NO4/c14-11(15)7-17-10-3-1-2-9(6-10)13-12(16)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,16)(H,14,15) .Scientific Research Applications
Renewable Building Blocks for Material Science
In the study by Acerina Trejo-Machin et al. (2017), phloretic acid, a phenolic compound similar in structure to phenoxyacetic acid derivatives, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way for sustainable alternatives to conventional phenols in materials science, offering a path towards eco-friendly materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Antioxidant and Enzyme Inhibition Studies
Research by M. Ikram et al. (2015) on novel amino acid bearing Schiff base ligand, synthesized from an amino acid similar in reactivity to "{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid," revealed its potential in forming metal complexes with antioxidant properties and selective xanthine oxidase inhibitory activity. This study underscores the significance of such compounds in developing therapeutics targeting oxidative stress and related metabolic disorders (Ikram et al., 2015).
Advanced Oxidation for Environmental Applications
Juhee Kim et al. (2020) investigated the advanced oxidation processes (AOPs) of aromatic organic compounds, highlighting the role of peracetic acid in producing acetyloxyl and acetylperoxyl radicals for pollutant degradation. This research indicates the potential of using acetylperoxyl radicals, which could be generated from similar phenoxyacetic acid derivatives, in environmental remediation efforts to degrade pollutants and improve water quality (Kim et al., 2020).
Fluorescence Turn-on Chemosensor for Bioimaging
Shilang Gui et al. (2015) developed a fluorescence turn-on chemosensor based on an aggregation-induced emission (AIE) effect for highly selective and sensitive detection of Al(3+) in living cells. The chemosensor, utilizing a structure related to phenoxyacetic acid derivatives, exemplifies the application of such compounds in creating sensitive diagnostic tools for bioimaging and real-time monitoring of metal ions in biological systems (Gui et al., 2015).
Synthesis and Antimicrobial Evaluation
A study by M. Noolvi et al. (2016) on the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showcases the potential of phenoxyacetic acid derivatives in medicinal chemistry. The synthesized compounds demonstrated significant antimicrobial activity, highlighting the versatility of these compounds in developing new antimicrobial agents (Noolvi et al., 2016).
properties
IUPAC Name |
2-[3-(cyclopropanecarbonylamino)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)7-17-10-3-1-2-9(6-10)13-12(16)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXXKIDBHZJNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.